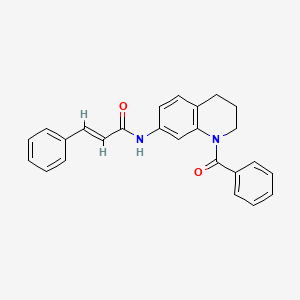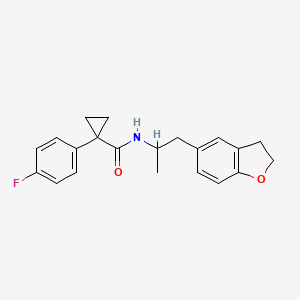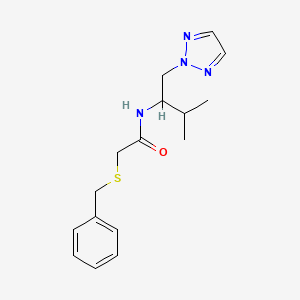
N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide”, commonly known as a chromone derivative, is a chemical compound that has attracted immense scientific attention in recent years. It’s a part of a major class of naturally occurring compounds and has been used in new drug discovery .
Synthesis Analysis
The synthesis of chromone derivatives is a research field of great interest and has a long history . A novel synthesis of 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates through base-catalyzed tandem reaction of the readily available 3-(2-buta-2,3-dienoylphenoxy)acrylates has been reported .Molecular Structure Analysis
The molecular formula of “this compound” is C22H21NO3. The average mass is 347.414 Da.Chemical Reactions Analysis
The chemical reactions of chromone derivatives have been studied extensively. For instance, 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Özer et al. (2009) focused on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including their structural analysis through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The crystal structure of one derivative was determined, highlighting the compound's conformation and molecular interactions (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antioxidant and Antibacterial Activities
- Subbareddy and Sumathi (2017) developed a series of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives via a one-pot reaction. These compounds were evaluated for their antioxidant and antibacterial activities, with several derivatives showing good efficacy, demonstrating the potential pharmaceutical applications of such compounds (Subbareddy & Sumathi, 2017).
Catalysis
- Research by Wang et al. (2011) introduced a catalyst composed of Pd nanoparticles supported on mesoporous graphitic carbon nitride, showcasing its effectiveness in the selective hydrogenation of phenol derivatives to cyclohexanone under mild conditions. This study indicates the compound's utility in chemical manufacturing processes (Wang, Yao, Li, Su, & Antonietti, 2011).
Polymorphism and Crystal Structures
- The crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives were determined by Reis et al. (2013), revealing the compounds' anti-rotamer conformations and the presence of intramolecular hydrogen bonding. Such structural insights are crucial for understanding the physicochemical properties of these compounds (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Zukünftige Richtungen
The future directions in the research of “N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide” and similar compounds involve the development of new synthetic strategies, understanding various biological profiles, and structure-activity relationships regarding the bioactive heterocycle . The increasing incident of drug resistance in the treatment of microbial diseases emphasizes the worldwide need for newer antimicrobial agents .
Wirkmechanismus
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have a wide spectrum of biological activity . They have been found to be active as antibacterial , antifungal , anti-inflammatory , anticoagulant , anti-HIV , and antitumor agents .
Mode of Action
It’s worth noting that coumarin derivatives have been studied for their antioxidant activity . They are known to interact with free radicals, neutralizing them and preventing them from causing cellular damage .
Biochemical Pathways
These could potentially include pathways related to inflammation, coagulation, and cellular proliferation .
Result of Action
Based on the known activities of coumarin derivatives, it can be inferred that the compound may have potential antioxidant, anti-inflammatory, and antitumor effects .
Eigenschaften
IUPAC Name |
N-(4-oxo-3-phenylchromen-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-20-17-13-7-8-14-18(17)26-22(19(20)15-9-3-1-4-10-15)23-21(25)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAAMVXPEATYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

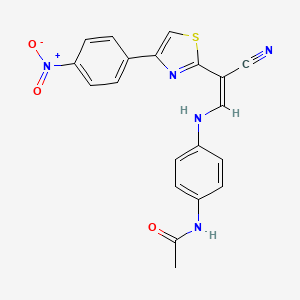

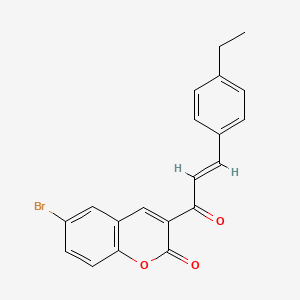
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2417053.png)

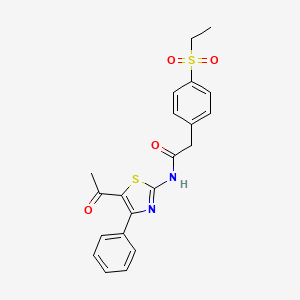
![4-benzyl-N-isobutyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2417057.png)
![Phenyl-[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2417059.png)
![2-{2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-3-(nitromethyl)cyclopentan-1-one](/img/structure/B2417061.png)
![3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2417062.png)
![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2417065.png)
